molecular formula C8H19N3 B3022351 1-(4-Methylpiperazin-1-yl)propan-2-amine CAS No. 54151-53-0

1-(4-Methylpiperazin-1-yl)propan-2-amine

Cat. No.: B3022351
CAS No.: 54151-53-0
M. Wt: 157.26 g/mol
InChI Key: MWCFQIQMAIQSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperazin-1-yl)propan-2-amine, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPAA is a derivative of piperazine and has been synthesized in various ways for its use in pharmaceutical research.

Scientific Research Applications

Dopamine D4 Receptor Agonists for Erectile Dysfunction

Research has highlighted the design of dopamine D4 receptor agonists, such as 1-aryl-3-(4-pyridinepiperazin-1-yl)propanone oximes, through modification of known agonists to improve stability and efficacy. These compounds, particularly those with a two-methylene linker between the oxime group and the N-1-piperazine ring, demonstrated favorable pharmacokinetic profiles and showed in vivo activity in rat models for erectile dysfunction, comparable to apomorphine, suggesting potential therapeutic applications in this area (Kolasa et al., 2006).

Antipsychotic Agents

Studies on new pyridobenzoxazepine derivatives with various heterocyclic amine side chains have explored their affinity for dopamine and serotonin receptors, indicating their potential as second-generation antipsychotic agents. Certain compounds showed significant effects on dopamine and serotonin receptors density in various brain areas after repeated treatment, suggesting their further development as novel antipsychotic drugs (Liégeois et al., 2012).

Anticonvulsant Agents

Research into hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, combining chemical fragments of known antiepileptic drugs, has yielded molecules with broad spectra of activity across several seizure models. These findings indicate the potential of such compounds in developing new anticonvulsant therapies (Kamiński et al., 2015).

H1-antihistaminic Agents

The synthesis of novel quinazolin-4-(3H)-ones as potential H1-antihistaminic agents demonstrated significant in vivo activity in protecting animals from histamine-induced bronchospasm, with one compound showing comparable protection to the reference standard and negligible sedation. This suggests a promising direction for developing new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-8(9)7-11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCFQIQMAIQSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586467
Record name 1-(4-Methylpiperazin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54151-53-0
Record name 1-(4-Methylpiperazin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylpiperazin-1-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Methylpiperazin-1-yl)propan-2-amine
Reactant of Route 3
Reactant of Route 3
1-(4-Methylpiperazin-1-yl)propan-2-amine
Reactant of Route 4
1-(4-Methylpiperazin-1-yl)propan-2-amine
Reactant of Route 5
Reactant of Route 5
1-(4-Methylpiperazin-1-yl)propan-2-amine
Reactant of Route 6
Reactant of Route 6
1-(4-Methylpiperazin-1-yl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.